5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-ethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of 5-ethyl-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of materials with specific optical properties, such as fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
- 2-Ethyl-7-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
5-chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10ClN3/c1-3-7-5-9-11-8(10)4-6(2)13(9)12-7/h4-5H,3H2,1-2H3 |
InChI Key |
HDMGPPOUTPVUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.